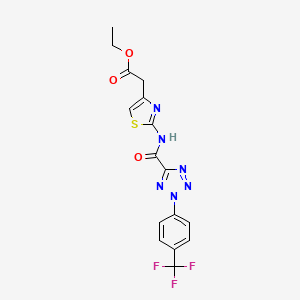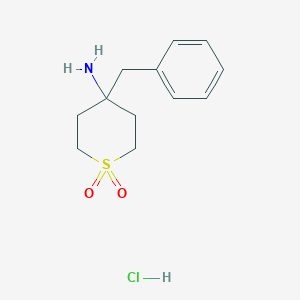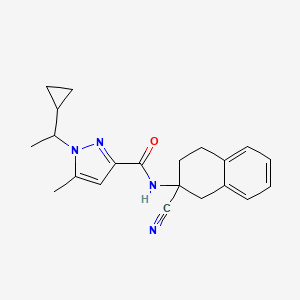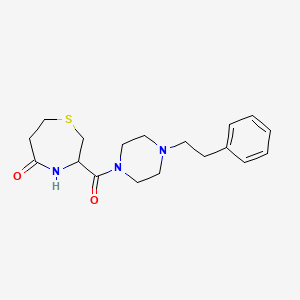
3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biodistribution Studies for Anti-Chagas Agent
Research on the synthesis and in vivo proof of concept of a BODIPY-based fluorescent probe as a tracer for biodistribution studies highlights the potential of amide-containing thiazoles in treating Chagas disease. A specific compound, 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, was investigated for its biodistribution involving organs associated with the parasitic disease, facilitating future administration routes and regimens in treatment (Rodríguez et al., 2017).
Anticancer Activity
The synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity involves compounds related to this compound, showing potent anticancer properties against 60 types of human cancer cell lines, highlighting its therapeutic potential in oncology (El-Naem et al., 2003).
Cytotoxicity on Oral Cancer Cells
Research into the cytotoxicity of phenolic acid phenethyl esters on oral cancer cells includes studies on derivatives similar to this compound, showing differential effects on cancer and normal cells, suggesting potential for chemotherapy (Lee et al., 2005).
High Catalytic Activity of Chiral Amino Alcohol Ligands
A study on the high catalytic activity of chiral amino alcohol ligands anchored to polystyrene resins, including compounds akin to this compound, demonstrates its utility in enantioselective synthesis, providing a new approach for the construction of complex molecules (Vidal‐Ferran et al., 1998).
Treatment of Insomnia
The development of phenethylpiperazine amides as selective serotonin 5-HT(2A) receptor antagonists for the treatment of insomnia includes derivatives of this compound, showing promise in improving sleep quality and duration, indicating potential therapeutic applications in sleep disorders (Xiong et al., 2010).
Novel Atypical Antipsychotic Agents
A series of substituted phenethyl derivatives of 3-benzisothiazolylpiperazine, similar to this compound, was investigated for its potential as novel atypical antipsychotic agents, showing a combination of D2 receptor affinity and a 5-HT2A/D2 ratio comparable to known antipsychotics, suggesting a lessened tendency to induce extrapyramidal side effects (Howard et al., 1996).
Propriétés
IUPAC Name |
3-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c22-17-7-13-24-14-16(19-17)18(23)21-11-9-20(10-12-21)8-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUMPRJXYKSTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)
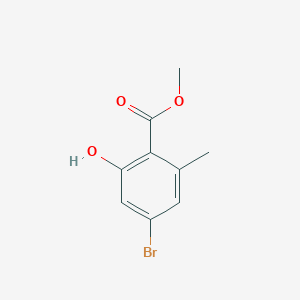
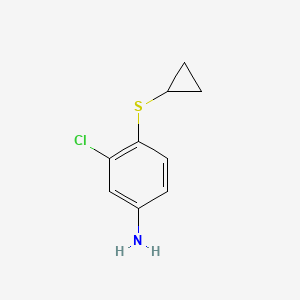
![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)
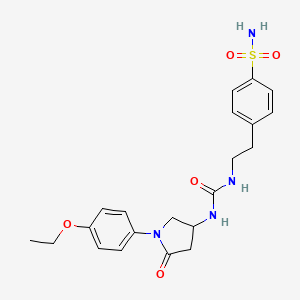
![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)
![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)
